Dacarbazine

Catalog No.
S524913
CAS No.
4342-03-4
M.F
C6H10N6O
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacarbazine

CAS Number

4342-03-4

Product Name

Dacarbazine

IUPAC Name

4-(dimethylaminodiazenyl)-1H-imidazole-5-carboxamide

Molecular Formula

C6H10N6O

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)

InChI Key

FDKXTQMXEQVLRF-UHFFFAOYSA-N

SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N

Solubility

1.36e+00 g/L

Synonyms

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, Biocarbazine, Carboxamide, Dimethyl Imidazole, Dacarbazine, Decarbazine, Deticene, DIC, Dimethyl Imidazole Carboxamide, Dimethyl Triazeno Imidazole Carboxamide, DTIC, DTIC Dome, DTIC-Dome, DTICDome, ICDT, Imidazole Carboxamide, Dimethyl, NSC 45388, NSC-45388, NSC45388

Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N

Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)C(=O)N

Description

The exact mass of the compound Dacarbazine is 182.09161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 59° f (ntp, 1992)water: (1 mg/ml at room temp)1.36e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Triazenes. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Metastatic Melanoma

    Dacarbazine is a well-established treatment for metastatic melanoma, the most aggressive form of skin cancer. Research has shown significant activity against melanoma cells Source: DrugBank Online: .

  • Hodgkin's Lymphoma

    While not the first-line treatment, dacarbazine is used in combination with other chemotherapy drugs for Hodgkin's lymphoma, a cancer of the lymphatic system. Studies have demonstrated its effectiveness, particularly in the ABVD regimen (alongside doxorubicin, bleomycin, and vinblastine) Source: Wikipedia - Dacarbazine: en.wikipedia.org/wiki/Dacarbazine.

Research on Improving Dacarbazine Delivery

Scientific research is also exploring ways to improve the delivery and effectiveness of dacarbazine:

  • Nanoparticle Delivery Systems

    Encapsulating dacarbazine in nanoparticles offers potential benefits. Research suggests this approach can improve drug release rates, allowing for targeted delivery and potentially reducing side effects Source: Dacarbazine nanoparticle topical delivery system for the treatment of melanoma | Scientific Reports - Nature: .

  • Combination Therapies

    Research continues to investigate the effectiveness of dacarbazine when combined with other drugs. For instance, studies are exploring the use of dacarbazine with Oblimersen for the treatment of malignant melanoma Source: DrugBank Online: .

Dacarbazine, also known as imidazole carboxamide or by its trade name DTIC-Dome, is a synthetic compound classified as an alkylating agent and a purine analog. It is primarily utilized in the treatment of various cancers, including metastatic malignant melanoma and Hodgkin lymphoma. Dacarbazine was first synthesized in 1959 and gained approval for medical use in the United States in 1975. Its chemical formula is C6H10N6OC_6H_{10}N_6O, with a molecular weight of approximately 182.19 g/mol .

Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects []. After intravenous administration, dacarbazine is metabolized in the liver to form MTIC, the active alkylating agent. MTIC alkylates DNA bases, particularly guanine, leading to DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription []. This ultimately disrupts cell division and proliferation, leading to cancer cell death.

Dacarbazine is a potent chemotherapy drug with several safety concerns:

  • Toxicity: Dacarbazine can cause a variety of side effects, including nausea, vomiting, bone marrow suppression, fatigue, and hair loss [].
  • Mutagenicity: Dacarbazine has mutagenic properties, meaning it can cause genetic mutations, which raises concerns about potential carcinogenicity [].
  • Teratogenicity: Dacarbazine is contraindicated in pregnancy due to its potential teratogenic effects (causing birth defects) [].

Dacarbazine undergoes metabolic activation in the liver, where it is converted into its active form, monomethyl triazeno imidazole carboxamide. This active metabolite acts as an alkylating agent, leading to the methylation and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis. The mechanism of action remains somewhat unclear, but it is believed to involve the formation of reactive intermediates that interact with cellular macromolecules .

The biological activity of dacarbazine primarily revolves around its cytotoxic effects on cancer cells. It is not cell cycle-phase specific, meaning it can affect cells at any stage of division. Dacarbazine's action as an alkylating agent results in DNA damage through cross-linking, which ultimately triggers apoptosis (programmed cell death) in susceptible cancer cells . Additionally, dacarbazine has been shown to have immunomodulatory effects that may contribute to its therapeutic efficacy .

The synthesis of dacarbazine involves a multi-step process:

  • Formation of Diazocompound: Nitrous acid is reacted with 5-aminoimidazole-4-carboxamide to generate 5-diazoimidazol-4-carboxamide.
  • Alkylation: This diazo compound is then treated with dimethylamine to yield dacarbazine .

This method highlights the compound's structural relationship with purine metabolism precursors.

Dacarbazine is primarily used in oncology for:

  • Metastatic Malignant Melanoma: Often administered as a single agent or in combination with other chemotherapeutic agents.
  • Hodgkin Lymphoma: Commonly part of combination regimens like ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine).
  • Soft Tissue Sarcoma: Utilized in specific treatment protocols .

It is also included on the World Health Organization's List of Essential Medicines due to its critical role in cancer treatment.

Dacarbazine has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may enhance the toxicity of other chemotherapeutic agents due to its immunosuppressive effects. Careful monitoring is required when used alongside other medications that affect liver function or hematological parameters .
  • Biological Interactions: Studies indicate that dacarbazine can influence immune responses, potentially enhancing anti-tumor immunity when combined with immunotherapy agents .

Dacarbazine shares structural and functional similarities with several other compounds used in chemotherapy. Here are some notable comparisons:

Compound NameChemical ClassMechanism of ActionUnique Features
ProcarbazineAlkylating AgentAlkylates DNA; inhibits DNA and RNA synthesisLess emetogenic than dacarbazine; teratogenic effects noted
TemozolomideAlkylating AgentMethylates DNA; leads to cell apoptosisOral administration; crosses blood-brain barrier
BendamustineAlkylating AgentInduces DNA damage; inhibits mitotic checkpointsDual mechanism (alkylator + antimetabolite)
IfosfamideAlkylating AgentForms DNA cross-links; induces apoptosisRequires uroprotective agents due to toxicity

Dacarbazine stands out for its unique activation pathway and specific applications in melanoma and Hodgkin lymphoma treatment compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

182.09160896 g/mol

Monoisotopic Mass

182.09160896 g/mol

Heavy Atom Count

13

LogP

-0.24 (LogP)
log P = -0.24
-1.6

Decomposition

When heated to decomposition /temperature unspecified/, it emits toxic fumes of NOx.

Appearance

white solid powder

Melting Point

205 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7GR28W0FJI

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (90.48%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (95.24%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of metastatic malignant melanoma. In addition, dacarbazine is also indicated for Hodgkin's disease as a secondary-line therapy when used in combination with other antineoplastic agents.

Livertox Summary

Dacarbazine (also known as DTIC) is an intravenously administered alkylating agent used in the therapy of Hodgkin disease and malignant melanoma. Dacarbazine therapy has been associated with serum enzyme elevations during therapy and occasional cases of severe and distinctive acute hepatic failure, probably caused by acute sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Abvd
Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine
ABVD is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antineoplastic Agents, Alkylating
AT PRESENT DACARBAZINE IS EMPLOYED PRINCIPALLY FOR THE TREATMENT OF MALIGNANT MELANOMA; THE OVERALL RESPONSE RATE IS ABOUT 20%. BENEFICIAL RESPONSES HAVE ALSO BEEN REPORTED IN PATIENTS WITH HODGKIN'S DISEASE, PARTICULARLY WHEN THE DRUG IS USED CONCURRENTLY WITH DOXORUBICIN, BLEOMYCIN, AND VINBLASTINE ..., AS WELL AS IN VARIOUS SARCOMAS WHEN USED WITH DOXORUBICIN ... .
...STATUS AS ANTINEOPLASTIC AGENT IS STILL UNDER EVALUATION. CLINICAL REPORTS INDICATE THAT AGENT MAY HAVE SIGNIFICANT ACTIVITY IN SOME CASES OF MALIGNANT MELANOMA & HODGKIN'S DISEASE. STILL TO BE ASSESSED IS POSSIBLE USE...IN COMBINATION WITH OTHER ANTINEOPLASTIC AGENTS.
Dacarbazine is used as an antineoplastic agent in the treatment of diseases such as malignant melanomas, Hodgkin's disease, soft-tissue sarcomas, osteogenic sarcomas, and neuroblastomas. It is occasionally used in the therapy of other neoplastic diseases that have become resistant to alternative treatment ... the usual initial dose is 2-4.5 mg/kg body weight intravenously or intra-arterially daily for 10 days and repeated after intervals of 4 weeks, or 100-250 mg/sq m of body surface for 5 days and repeated after intervals of 3 weeks.
For more Therapeutic Uses (Complete) data for DACARBAZINE (8 total), please visit the HSDB record page.

Pharmacology

Dacarbazine is a triazene derivative with antineoplastic activity. Dacarbazine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AX - Other alkylating agents
L01AX04 - Dacarbazine

Mechanism of Action

The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific.
Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... .
...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE...
Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4342-03-4

Absorption Distribution and Excretion

Erratic, slow and incomplete.
Dacarbazine is subject to renal tubular secretion rather than glomerular filtration. In man, dacarbazine is extensively degraded. Besides unchanged dacarbazine, 5-aminoimidazole -4 carboxamide (AIC) is a major metabolite of dacarbazine excreted in the urine.
15 MIN AFTER IP INJECTION OF [(14)C]-5-(3,3-DIMETHYL-1- TRIAZENO)-IMIDAZOLE-4-CARBOXAMIDE TO MICE, LEVELS OF (14)C WERE RELATIVELY HIGH IN GI TRACT (13%) & KIDNEYS (4%), INDICATING RAPID HEPATIC & RENAL ELIMINATION OF (14)C.
IN MAN, N-DEMETHYLATION WAS MAJOR METABOLIC PATHWAY, & 21% OF ORAL DOSE...WAS EXCRETED IN EXPIRED AIR IN 6 HR. THAT ORAL DOSE...WAS READILY ABSORBED IN HUMAN PT WAS INDICATED BY PEAK PLASMA LEVELS OF DRUG IN 30 MIN & URINARY EXCRETION OF UP TO 46% IN 6 HR, WHEN PLASMA DRUG LEVELS WERE NEGLIGIBLE.
PRETREATMENT OF ANIMALS WITH INDUCERS OF DRUG-METABOLIZING ENZYMES INCR AMT OF (14)C /FROM LABELED DACARBAZINE/ EXCRETED IN EXPIRED AIR, OWING TO INCR N-DEMETHYLASE ACTIVITY.
In mice, ((14)C-2)-labelled dacarbazine (50 mg/kg bw) is rapidly absorbed from the site of its ip injection and distributed to tissues; and more than 90% of the dose is eliminated in the urine within 24 hours. The plasma half-life was 20 min. Studies with dacarbazine labelled at the methyl group gave similar results, except that 9% of the radioactivity was recovered in the expired air within 24 hours, and only 44% was found in the urine ... .
For more Absorption, Distribution and Excretion (Complete) data for DACARBAZINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Dacarbazine has known human metabolites that include MTIC.
Hepatic. Route of Elimination: Dacarbazine is subject to renal tubular secretion rather than glomerular filtration. In man, dacarbazine is extensively degraded. Besides unchanged dacarbazine, 5-aminoimidazole -4 carboxamide (AIC) is a major metabolite of dacarbazine excreted in the urine. Half Life: 5 hours

Wikipedia

Dacarbazine

Drug Warnings

GI REACTIONS & HEMATOPOIETIC DEPRESSION ARE MOST PROMINENT. ... IF HEMATOPOIETIC ACTIVITY IS CAREFULLY MONITORED, DACARBAZINE USUALLY CAN BE ADMIN WITHOUT SERIOUS MYELOSUPPRESSIVE CONSEQUENCES.
ACUTE ADVERSE EFFECTS /OF DACARBAZINE/ ARE MOST PROMINENT DURING FIRST FEW DAYS OF TREATMENT & TEND TO SUBSIDE WITH CONTINUED ADMIN.
The bone marrow depressant effects of dacarbazine may result in an increased incidence of microbial infection, delayed healing, and gingival bleeding. Dental work, whenever possible should be completed prior to initiation of therapy or deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene during treatment, including caution in use of regular tooth brushes, dental floss, and toothpicks. Dacarbazine may also rarely cause stomatitis associated with considerable discomfort.
Because normal defense mechanisms may be suppressed by dacarbazine therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
For more Drug Warnings (Complete) data for DACARBAZINE (9 total), please visit the HSDB record page.

Biological Half Life

5 hours
Dacarbazine is administered iv; after an initial rapid phase of disappearance (t/2 of about 20 minutes) the drug is removed from plasma with a half-time of about 5 hours ... The half-life is prolonged in the presence of hepatic or renal disease.
...AFTER IP INJECTION...TO MICE... BILIARY-SECRETED MATERIAL WAS REABSORBED, SINCE 92% WAS EXCRETED IN 24-HR URINE & ONLY 0.3% IN FECES; 9% WAS RETAINED IN BODY. PLASMA T/2 OF (14)C /IN LABELED DACARBAZINE/ WAS 20 MIN.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

5-Aminoimidazole-4-carboxamide was treated with a 20% excess of sodium nitrite to give 5-diazoimidazole-4-carboxamide, which was treated with anhydrous dimethylamine in methanol to give dacarbazine. It is not known whether this is the process used for its commercial production.

Clinical Laboratory Methods

Dacarbazine can be analyzed colorimetrically by coupling with N-(1-naphthyl)ethylenediamine. The limits of detection in blood plasma and urine as 2 and 250 ug/ml, respectively ... .
A single reversed phase high performance LC method is described for the separation and determination of dacarbazine 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) and its metabolites in plasma. The method was used to study the pharmacokinetics of the drug in plasma after systemic administration and in perfusate during regional perfusion of the extremity.

Interactions

Dacarbazine-induced inhibition of xanthine oxidase may cause additive hypouricemic effects when use concurrently with allopurinol.
Leukopenic and/or thrombocytopenic effects of dacarbazine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dacarbazine, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with dacarbazine/.

Stability Shelf Life

Dacarbazine is extremely light sensitive and rapidly undergoes photodecomposition. Dacarbazine is sensitive to oxidation but is stable in neutral solutions in the absence of light.
STABLE IN NEUTRAL SOLN IN THE ABSENCE OF LIGHT

Dates

Modify: 2023-08-15

[Initial treatment strategy for classical Hodgkin lymphoma in adults]

Shigeru Kusumoto
PMID: 34497197   DOI: 10.11406/rinketsu.62.1102

Abstract

Four cycles of ABVD followed by 30 Gy IFRT (ISRT) is a standard regimen, as an initial treatment, for patients with early-stage classical Hodgkin lymphoma (cHL), whereas 2 cycles of ABVD followed by 20 Gy IFRT (ISRT) is an alternative regimen for those with favorable early-stage cHL. For patients with unfavorable early-stage cHL including bulky disease, local radiotherapy can be safely omitted if negative findings on interim PET are obtained after 2 cycles of escalated BEACOPP plus 2 cycles of ABVD. ABVD (6/8 cycles) or brentuximab vedotin (BV) with concurrent AVD (6 cycles) is a standard regimen for patients with advanced-stage cHL. For elderly cHL patients (60 years of age or older) and multiple comorbidities, the risk of treatment-related adverse events is higher, which can potentially lead to poor outcomes. BV with sequential AVD therapy, which is a unique combination strategy, has been developed for elderly cHL patients. The combination of anti-PD-1 antibodies with AVD therapies is currently being evaluated in some clinical trials. This review includes current evidence that primarily focuses on randomized clinical trials for newly diagnosed adult cHL patients and management points in clinical practice for those patients.


[Determination of dacarbazine in the urine of mice with melanoma by high performance liquid chromatography]

Yuhua Yue, Bingjun Zhou, Jiayuan Ai, Shun Feng
PMID: 34213101   DOI: 10.3724/SP.J.1123.2020.01003

Abstract

Dacarbazine (DTIC) is a first-line chemotherapy drug that is widely used in clinical practice for malignant melanoma. DTIC is metabolized by the liver
. Some drugs are excreted in urine in the form of a prototype. Hence, DTIC in urine can be monitored to evaluate its utilization and conversion rate in the human body, and then to determine its therapeutic effect. Urine is the only body fluid that can be obtained in large quantities without damage, and it plays an important role in the analysis of body functions. However, the composition of urine is complex and there is large matrix interference, because of which trace analysis or trace component analysis is difficult. At present, the main analytical methods for DTIC are high performance liquid chromatography (HPLC) with/without mass spectrometry (MS). HPLC and HPLC-MS have the advantages of good separation effect, good selectivity, high detection sensitivity, automatic operation, and wide application range. Unfortunately, DTIC is a strongly polar and weakly basic compound; thus, it is difficult to achieve good separation and obtain good peak shapes by conventional reversed-phase chromatography. To overcome these defects, it is necessary to develop a novel method for the analysis of DTIC. In this study, mice were subjected to 12 h of fasting; then, blueberry anthocyanin was administered by gavage, and DTIC was administered by intraperitoneal injection. Then, morning urine was collected in a metabolic cage. Urine collection was continued every 4 days for a total of 5 times. Within 2 h, the collected urine was centrifuged (3000 g, 4℃) for 10 min to remove solids. The supernatant was stored in a refrigerator at-80℃. Before analysis, the urine samples were removed from the refrigerator and thawed naturally at room temperature. Then, the samples were treated by the acetone-sediment method, freeze-dried, dissolved in the mobile phase, and subjected to HPLC analysis with isocratic elution. The separation was performed on a Shimadzu-GL ODS column (250 mm×4.6 mm, 5 μm). The mobile phase was methanol/acetonitrile (1:1, v/v)-0.01 mol/L NaH
PO
(pH 6.5; 20:80, v/v) at a flow rate of 1 mL/min. The detection wavelength, column temperature, and running time were 280 nm, 30℃, and 15 min, respectively. Under the optimized conditions, the retention time of DTIC was 5.3 min, and a good peak shape was obtained. The linearity ranged from 0.25 to 1000 μg/mL (
=0.999). The limits of detection and quantification were calculated to be 0.12 μg/mL and 0.25 μg/mL based on signal-to-noise ratios of 3 and 10, respectively. At three spiked levels (50.0, 375, and 500 μg/mL), the average recoveries were 98.9%, 102%, and 99.1% with relative standard deviations (RSDs) of 3.2%, 1.3%, and 1.2% (
=5), respectively. The RSDs of the interday and intraday measurements were lower than 3.8% and 4.4%, respectively. The proposed method allowed for the accurate determination of DTIC in urine using a mixed organic solvent/phosphate buffer solution as the mobile phase, with equivalent elution for 15 min. This method was successfully applied to monitor the change in DTIC concentration in the urine of C57BL/6 mice in various stages of melanoma. The results demonstrate that the method is simple, reliable, and easy to apply.


[Hodgkin’s lymphoma-related vanishing bile duct syndrome]

Szandra Boldizsár, János Rottek, Tamás Schneider, Fatima Varga, Erika Szaleczky
PMID: 34052798   DOI: 10.1556/650.2021.32093

Abstract

Összefoglaló. Az eltűnőepeút-szindróma ritka, rossz prognózisú kórkép. Az epeutak progresszív destrukciójával, az intrahepaticus epeutak eltűnésével jár, epepangáshoz, biliaris cirrhosishoz, végül májelégtelenséghez vezet. A háttérben álló kiváltó okok között infekciók, ischaemia, gyógyszermellékhatások, illetve daganatos megbetegedések szerepelhetnek. A malignitások közül a leggyakrabban a Hodgkin-lymphomához társult formájával találkozhatunk. Cikkünkben egy fiatal, Hodgkin-lymphomás betegünk esetét szeretnénk bemutatni, akinél az icterus hátterében eltűnőepeút-szindróma igazolódott, melyet egyéb okok kizárását követően szövettani mintavétellel igazoltunk. A két ciklus ABVD-protokoll szerinti kezelést követő PET/CT az alapbetegség tekintetében komplett metabolikus remissziót igazolt. A klinikai javuláshoz azonban hosszú hónapokra volt szükség. Végül az epeúteltűnés esetünkben reverzibilis folyamatnak bizonyult, az alapbetegség tekintetében a komplett metabolikus remisszió elérésével az epeút-károsodás megállítható volt. Orv Hetil. 2021; 162(22): 884-888. Summary. destruction and loss of the intrahepatic bile ducts leading to cholestatis, biliar chirrosis and finally liver failure. It has been described in different pathologic conditions including infections, ischemia, adverse drug reactions and malignancies. The Hodgkin's lymphoma-associated type occurs most frequently among the forms of the disease of malignant origin. In this report, we introduce the case of a 32-year-old male patient with Hodgkin's lymphoma, diagnosed with vanishing bile duct syndrome upon liver biopsy as a root cause behind his icterus. The PET/CT has proven complete metabolic remission after 2 cycles of ABVD chemoterapy. Clinical improvement, however, occurred only after several months. Finally the loss of bile ducts proved to be a reversible process, the complete metabolic remission of Hodgkin's lymphoma resulted in the regeneration of the bile ducts. Orv Hetil. 2021; 162(22): 884-888.


Paraneoplastic Intrahepatic Cholestasis in Supradiaphragmatic Classical Hodgkin Lymphoma Successfully Treated With Brentuximab Vedotin: A Case Report and Review of the Literature

Ioannis Papakonstantinou, Maria Kosmidou, Konstantina Papathanasiou, Epameinondas Koumpis, Eleni Kapsali, Haralampos Milionis, Theodoros P Vassilakopoulos, Alexandra Papoudou-Bai, Eleftheria Hatzimichael
PMID: 34182468   DOI: 10.21873/invivo.12462

Abstract

Hepatic dysfunction in patients with classical Hodgkin lymphoma (cHL) is of multifactorial aetiology. Prompt evaluation with laboratory tests and imaging methods is sufficient for diagnosis in most cases. Intrahepatic cholestasis and vanishing bile duct syndrome (VBDS) may complicate cHL as rare paraneoplastic phenomena. Liver biopsy provides crucial evidence of cholestasis, and ductopenia, if present, confirms the diagnosis of VBDS.
We report on a cHL patient that presented with jaundice and bulky mediastinal disease and unfold the therapeutic dilemmas we confronted. Marked hyperbilirubinemia was successfully reversed with brentuximab vedotin (BV) at a dose of 1.2 mg/kg and the patient was subsequently treated with doxorubicin, bleomycin, vinblastine and dacarbazine (ABVD) at full doses, achieving complete metabolic response. A literature review of intrahepatic cholestasis in cHL is also presented based on currently available data with focus on treatment options and clinicopathologic associations.
VBDS and intrahepatic cholestasis are rare and potentially fatal complications of cHL. Their prompt recognition and appropriate treatment can dramatically affect cHL patients' outcome. BV, used at a reduced dose as a bridging therapy, should be considered as a high-priority treatment plan in these challenging cases.


Clinicopathologic features and therapy outcome in childhood Hodgkin's lymphoma: a report from tertiary care center in Saudi Arabia

Nawaf Alkhayat, Mohammad Alshahrani, Ghaleb Elyamany, Qanita Sedick, Walid Ibrahim, Hasna Hamzi, Amal Binhassan, Mohamed Othman, Saeed Alshieban, Mansour S Aljabry, Shuaa Asiri, Muneerah Alzouman, Omar Alsuhaibani, Fahad Alabbas, Omar Alsharif, Yasser Elborai
PMID: 34396456   DOI: 10.1186/s43046-021-00078-0

Abstract

Hodgkin lymphoma (HL) is lymphoid neoplasm usually affecting lymphatic system; it accounts 3.6% of cancers in Saudi Arabia. Modern treatment protocols had shown particular success rates in overall-survival (OS) and event-free-survival (EFS). In our study, we reviewed the medical records of 80 pediatric and young adolescent patients diagnosed HL from January 2006 to July 2020, treated at tertiary care hospital in Riyadh, Saudi Arabia. Demographic, clinical, and pathological data were explored. First line therapy was ABVD, COG, COPP, R-CHOP, or radiotherapy alone in 53/80 (66.4%), 24/80 (30%), 1/80 (1.2%), 1/80 (1.2%), or 1/80 (1.2%) patients; respectively. Response assessment was done by CT + / - PET scan after first 2 cycles then every 2 cycle and end of therapy. Another assessment was done if any clinical suspicion of recurrence.
Median age 11 (range 3-16) years. Males to females 1.3:1. Seventy-two out of eighty (90%) patients showed first complete remission (CR1) and maintained remission for median 40 (range 7-136) months. Eight out of eighty (10%) patients showed refractory disease. Nineteen patients received salvage therapy (ICE or ESHAP/brentuximab vedotin or gemcitabine/brentuximab vedotin), 14/19 (73.7%) had 2nd complete remission (CR2) for median time 24 (ranged 9-78) months, while 5/19 (26.3%) did not show any response. Five-year OS and EFS were 95% and 75%. Two patients had 2ry malignant neoplasms, one had AML and died, the other had malignant fibrous histocytoma and still alive. None of our patients had fertility problem. Also, they did not experience chronic pulmonary or cardiotoxicity. Classic Hodgkin's lymphoma: nodular sclerosis subtype was more prominent (55%) than mixed cellularity subtype (22.5%), which is similar to several European and US studies, lymphocyte rich (11.25%) and lymphocyte depleted (0%), while nodular lymphocyte predominant Hodgkin's lymphoma (11.25%).
Our study provided unique descriptive study of childhood HL, in Saudi Arabia, with valuable insight into the long-term outcome and late toxicity. Our results are comparable to other studies in the Middle East and European countries.


In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10

Ines Da-Costa-Rocha, Jose M Prieto
PMID: 34204367   DOI: 10.3390/ijms22126498

Abstract

The constitutive expression or overactivation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes results in aberrant metabolism of arachidonic acid and poor prognosis in melanoma. Our aim is to compare the in vitro effects of selective COX-1 (acetylsalicylic acid), COX-2 (meloxicam), 5-LOX (MK-886 and AA-861), 12-LOX (baicalein) and 15-LOX (PD-146176) inhibition in terms of proliferation (SRB assay), mitochondrial viability (MTT assay), caspase 3-7 activity (chemiluminescent assay), 2D antimigratory (scratch assay) and synthesis of eicosanoids (EIA) in the B16F10 cell line (single treatments). We also explore their combinatorial pharmacological space with dacarbazine and temozolomide (median effect method). Overall, our results with single treatments show a superior cytotoxic efficacy of selective LOX inhibitors over selective COX inhibitors against B16F10 cells. PD-146176 caused the strongest antiproliferation effect which was accompanied by cell cycle arrest in G
phase and an >50-fold increase in caspases 3/7 activity. When the selected inhibitors are combined with the antineoplastic drugs, only meloxicam provides clear synergy, with LOX inhibitors mostly antagonizing. These apparent contradictions between single and combination treatments, together with some paradoxical effects observed in the biosynthesis of eicosanoids after FLAP inhibition in short term incubations, warrant further mechanistical in vitro and in vivo scrutiny.


UV spectroscopic method for estimation of temozolomide: Application in stability studies in simulated plasma pH, degradation rate kinetics, formulation design, and selection of dissolution media

Tejashree Waghule, Ranendra Narayan Saha, Gautam Singhvi
PMID: 33933945   DOI: 10.1016/j.saa.2021.119848

Abstract

Temozolomide (TMZ) is a broad spectrum alkylating agent found effective in the treatment of glioblastoma multiforme, refractory anaplastic astrocytoma, and metastatic melanoma. The major drawback associated with TMZ is pH-dependent stability and short half-life. At physiological pH, it undergoes conversion to MTIC (methyltriazine imidazole carboxamide) and AIC (amino imidazole carboxamide), resulting in only 20-30% brain bioavailability. There is a need for an analytical method for the estimation of TMZ in stability samples and nanoformulations. In this research study, analytical methods were developed for the estimation of TMZ using two media pH 1.2 (0.1 N HCl) and pH 4.5 acetate buffer, which were validated for linearity, range, precision, accuracy, limit of detection, limit of quantification, and specificity as per ICH guidelines. The % RSD was found to be <2% indicating the reliability of the method. Further, the application of the developed methods was explored. The stability of TMZ in three pH conditions (1.2, 4.5, and 7.4) and the respective degradation rate kinetics was studied. Conversion of TMZ was found to follow first order kinetics with the conversion rate of 0.0011, 0.0011, and 0.0453 h
in pH 1.2, 4.5, and 7.4 respectively. The developed methods accurately estimated the TMZ concentration in lipid nanoformulation (liposomes) indicated by ~100% recovery. Acetate buffer (pH 4.5) was found to be an appropriate dissolution media for TMZ loaded lipid nanoformulations. The developed methods were found to be suitable for routine analysis, for the determination of drug stability and estimation of temozolomide in lipid nanoformulations.


Severe cutaneous presentation of hydralazine-induced ANCA vasculitis without renal or pulmonary involvement, complicated by DIC

Mae Xintong Huo, Alzira Rocheteau M Avelino, Gurpreet Singh
PMID: 33975832   DOI: 10.1136/bcr-2020-238609

Abstract

Hydralazine is a common arterial vasodilator used in the management of congestive heart failure and hypertension. It can be associated with drug-induced lupus and less commonly antineutrophil cytoplasmic antibody (ANCA) associated vasculitis (AAV). Drug-induced AAV typically has a favourable long-term prognosis. It is not commonly associated with primary skin involvement, as most cases also have notable kidney and lung disease. Cases with isolated skin findings are rare. We present a rare case of a 60-year-old woman on long-term hydralazine who presented with AAV with primary skin and mucosal involvement, in the form of diffuse bullous and ulcerative lesions, which posed a diagnostic challenge. Her hospital course was marked by several complications including disseminated intravascular coagulation. She required intensive therapy with high-dose steroids, plasmapheresis and rituximab. She tolerated immunosuppression well and with multidisciplinary supportive care, she recovered well and was able to be discharged from the hospital.


Adjuvant and concurrent temozolomide for 1p/19q non-co-deleted anaplastic glioma (CATNON; EORTC study 26053-22054): second interim analysis of a randomised, open-label, phase 3 study

Martin J van den Bent, C Mircea S Tesileanu, Wolfgang Wick, Marc Sanson, Alba Ariela Brandes, Paul M Clement, Sarah Erridge, Michael A Vogelbaum, Anna K Nowak, Jean Français Baurain, Warren P Mason, Helen Wheeler, Olivier L Chinot, Sanjeev Gill, Matthew Griffin, Leland Rogers, Walter Taal, Roberta Rudà, Michael Weller, Catherine McBain, Jaap Reijneveld, Roelien H Enting, Francesca Caparrotti, Thierry Lesimple, Susan Clenton, Anja Gijtenbeek, Elizabeth Lim, Ulrich Herrlinger, Peter Hau, Frederic Dhermain, Iris de Heer, Kenneth Aldape, Robert B Jenkins, Hendrikus Jan Dubbink, Johan M Kros, Pieter Wesseling, Sarah Nuyens, Vassilis Golfinopoulos, Thierry Gorlia, Pim French, Brigitta G Baumert
PMID: 34000245   DOI: 10.1016/S1470-2045(21)00090-5

Abstract

The CATNON trial investigated the addition of concurrent, adjuvant, and both current and adjuvant temozolomide to radiotherapy in adults with newly diagnosed 1p/19q non-co-deleted anaplastic gliomas. The benefit of concurrent temozolomide chemotherapy and relevance of mutations in the IDH1 and IDH2 genes remain unclear.
This randomised, open-label, phase 3 study done in 137 institutions across Australia, Europe, and North America included patients aged 18 years or older with newly diagnosed 1p/19q non-co-deleted anaplastic gliomas and a WHO performance status of 0-2. Patients were randomly assigned (1:1:1:1) centrally using a minimisation technique to radiotherapy alone (59·4 Gy in 33 fractions; three-dimensional conformal radiotherapy or intensity-modulated radiotherapy), radiotherapy with concurrent oral temozolomide (75 mg/m
per day), radiotherapy with adjuvant oral temozolomide (12 4-week cycles of 150-200 mg/m
temozolomide given on days 1-5), or radiotherapy with both concurrent and adjuvant temozolomide. Patients were stratified by institution, WHO performance status score, age, 1p loss of heterozygosity, the presence of oligodendroglial elements on microscopy, and MGMT promoter methylation status. The primary endpoint was overall survival adjusted by stratification factors at randomisation in the intention-to-treat population. A second interim analysis requested by the independent data monitoring committee was planned when two-thirds of total required events were observed to test superiority or futility of concurrent temozolomide. This study is registered with ClinicalTrials.gov,
.
Between Dec 4, 2007, and Sept 11, 2015, 751 patients were randomly assigned (189 to radiotherapy alone, 188 to radiotherapy with concurrent temozolomide, 186 to radiotherapy and adjuvant temozolomide, and 188 to radiotherapy with concurrent and adjuvant temozolomide). Median follow-up was 55·7 months (IQR 41·0-77·3). The second interim analysis declared futility of concurrent temozolomide (median overall survival was 66·9 months [95% CI 45·7-82·3] with concurrent temozolomide vs 60·4 months [45·7-71·5] without concurrent temozolomide; hazard ratio [HR] 0·97 [99·1% CI 0·73-1·28], p=0·76). By contrast, adjuvant temozolomide improved overall survival compared with no adjuvant temozolomide (median overall survival 82·3 months [95% CI 67·2-116·6] vs 46·9 months [37·9-56·9]; HR 0·64 [95% CI 0·52-0·79], p<0·0001). The most frequent grade 3 and 4 toxicities were haematological, occurring in no patients in the radiotherapy only group, 16 (9%) of 185 patients in the concurrent temozolomide group, and 55 (15%) of 368 patients in both groups with adjuvant temozolomide. No treatment-related deaths were reported.
Adjuvant temozolomide chemotherapy, but not concurrent temozolomide chemotherapy, was associated with a survival benefit in patients with 1p/19q non-co-deleted anaplastic glioma. Clinical benefit was dependent on IDH1 and IDH2 mutational status.
Merck Sharpe & Dohme.


Explore Compound Types